ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
CAS No.:
Cat. No.: VC9862581
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O2 |
|---|---|
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
| Standard InChI | InChI=1S/C17H18N4O2/c1-4-13-14(12-9-7-6-8-10-12)16-19-18-15(17(22)23-5-2)11(3)21(16)20-13/h6-10H,4-5H2,1-3H3 |
| Standard InChI Key | BEVBOIWOLMYLLA-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C |
| Canonical SMILES | CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure features a pyrazolo[5,1-c][1,triazine core, a bicyclic system comprising a pyrazole ring fused to a 1,2,4-triazine ring. Key substituents include:
-
7-Ethyl group: A two-carbon alkyl chain at position 7.
-
4-Methyl group: A methyl group at position 4.
-
8-Phenyl group: An aromatic phenyl ring at position 8.
The phenyl and ethoxycarbonyl groups enhance lipophilicity, potentially improving membrane permeability in biological systems, while the methyl and ethyl substituents contribute to steric effects that influence reactivity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 945326-99-8 |
| Key Functional Groups | Ethyl, methyl, phenyl, ethoxycarbonyl |
Synthesis and Chemical Reactivity
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
-
Ester hydrolysis: The ethoxycarbonyl group can undergo hydrolysis to yield carboxylic acids under acidic or basic conditions, enabling further derivatization.
-
Electrophilic substitution: The phenyl ring may participate in nitration or sulfonation reactions, though steric hindrance from adjacent substituents could limit reactivity .
-
Nucleophilic attack: The triazine nitrogen atoms may react with nucleophiles, facilitating ring-opening or substitution reactions .
Biological and Pharmacological Properties
Table 2: Comparative Analysis with Analogous Compounds
Applications in Medicinal Chemistry and Drug Development
Role as a Pharmacophore
The compound’s modular structure makes it a versatile scaffold for drug discovery. Key applications include:
-
Kinase inhibitors: Pyrazolo-triazines are known to target ATP-binding pockets in kinases, making them candidates for anticancer therapies .
-
Antimicrobial agents: Chlorophenyl derivatives demonstrate broad-spectrum activity against Gram-positive bacteria .
-
Central nervous system (CNS) drugs: The phenyl group’s lipophilicity may facilitate blood-brain barrier penetration, enabling exploration in neurodegenerative diseases.
Challenges and Optimization
-
Solubility: The compound’s low aqueous solubility may limit bioavailability, necessitating formulation strategies like salt formation or nanoencapsulation.
-
Metabolic stability: Ester groups are prone to hydrolysis by esterases, requiring structural modifications such as amide substitution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume